

# Technical Support Center: Jafron HA130 Hemoperfusion Circuit

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## Compound of Interest

Compound Name: HA130

Cat. No.: B10762147

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing clotting in the Jafron **HA130** hemoperfusion circuit during their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Jafron **HA130** hemoperfusion cartridge?

The Jafron **HA130** hemoperfusion cartridge is designed to remove middle and protein-bound uremic toxins as well as inflammatory mediators from the blood.<sup>[1][2][3][4][5]</sup> It is often used in combination with hemodialysis (HD) or hemodiafiltration (HDF) for patients with End-Stage Renal Disease (ESRD) to manage complications such as uremic pruritus, secondary hyperparathyroidism, and sleep disturbances. The adsorbent material consists of neutral macroporous resin made of double cross-linked styrene-divinylbenzene copolymers.

Q2: What are the common causes of clotting in the **HA130** circuit?

Clotting in the extracorporeal circuit can be caused by several factors, including:

- **Inadequate Anticoagulation:** Insufficient dosage or improper administration of anticoagulants is a primary cause.
- **Low Blood Flow Rate:** Slower blood flow can increase the risk of stasis and clot formation.

- **Patient-Specific Factors:** Certain patient conditions, such as hypercoagulability, can increase the propensity for clotting.
- **Circuit Issues:** Kinks in the tubing or issues with the vascular access can disrupt blood flow and promote clotting.
- **Air in the Circuit:** The presence of air can activate the clotting cascade.

Q3: What are the recommended anticoagulants for the **HA130** circuit?

The manufacturer suggests the use of either heparin or Low Molecular Weight Heparin (LMWH). Regional Citrate Anticoagulation (RCA) is also a viable option for hemoperfusion circuits, particularly for patients with a high risk of bleeding.

Q4: Are there any contraindications for using the **HA130** cartridge?

Yes, contraindications for the use of the **HA130** cartridge include a platelet count below  $60 \times 10^9/L$ , severe hemorrhage tendency or active bleeding, and a history of heparin-induced thrombocytopenia.

## Troubleshooting Guide: Clotting in the HA130 Circuit

This guide provides a step-by-step approach to identifying and managing clotting within the **HA130** hemoperfusion circuit.

### 1. Identifying Circuit Clotting:

Early detection is crucial to prevent complete circuit failure. Key indicators of clotting include:

- **Visual Inspection:**
  - Darkening of the blood in the lines.
  - Visible clots or "streaks" in the **HA130** cartridge or blood lines.
  - Foaming or clot formation in the venous bubble trap.

- Pressure Alarms:
  - Increasing Venous Pressure: A steady rise in venous pressure is a common sign of downstream obstruction due to clotting.
  - High Transmembrane Pressure (TMP): An increasing TMP can indicate clot formation within the cartridge fibers.
  - Low Arterial Pressure: This may indicate an obstruction at or before the blood pump.

## 2. Immediate Actions Upon Suspecting Clotting:

- Do Not Stop the Blood Pump Immediately: This can worsen the clot formation.
- Flush the Circuit: If permitted by your protocol, a saline flush can help visualize the extent of the clotting.
- Assess the Clotting Severity:
  - Minimal Clotting: If clotting is minimal and pressures are stable, consider increasing the anticoagulant infusion rate after consulting your protocol.
  - Severe Clotting: If there is significant clotting, or if pressures are rising rapidly, the circuit may not be salvageable. Prepare to terminate the experiment and, if applicable, return the blood to the patient.

## 3. Post-Clotting Analysis:

After a clotting event, a thorough review is necessary to prevent recurrence:

- Review Anticoagulation Protocol: Was the correct dosage administered? Was the infusion continuous?
- Check Blood Flow Rate: Was the prescribed blood flow rate maintained throughout the experiment?
- Inspect the Circuit Setup: Were there any kinks or obstructions in the tubing? Was the vascular access functioning correctly?

- Evaluate Patient Factors: Were there any changes in the patient's clinical condition that could have contributed to a hypercoagulable state?

## Anticoagulation Protocols

Proper anticoagulation is the most critical step in preventing circuit clotting. Below are detailed protocols for heparin, LMWH, and a general protocol for Regional Citrate Anticoagulation.

### Heparin Anticoagulation Protocol (Jafron Recommended)

This protocol is based on the manufacturer's recommendations for the **HA130** cartridge.

#### Pre-Treatment Cartridge Priming:

According to the Standard Operating Procedures for Blood Purification in China, a pre-treatment priming of the cartridge with heparin is a recommended step.

- Unscrew one cap of the **HA130** cartridge.
- Using a syringe, inject 12,500 U (100 mg) of heparin into the cartridge.
- Recap the cartridge and gently shake and rotate it to ensure the heparin is fully mixed with the adsorbents.
- Let the cartridge sit for 20-30 minutes.

#### Systemic Anticoagulation:

- Loading Dose: 62.5 - 125 U/kg
- Maintenance Dose: 1250 - 2500 U/h, administered as a continuous infusion.

#### Monitoring:

- Activated Partial Thromboplastin Time (aPTT) should be monitored regularly, with a target of 1.5 to 2.5 times the baseline value.

## Low Molecular Weight Heparin (LMWH) Protocol (Jafron Recommended)

LMWH offers the advantage of a single bolus injection without the need for continuous infusion.

- Dosage: 60 - 80 U/kg administered as a single bolus at the start of the procedure.
- Additional Doses: No additional doses are typically required.

## Regional Citrate Anticoagulation (RCA) Protocol (General)

RCA is an alternative for patients at high risk of bleeding. This is a general protocol and may need adjustment based on institutional guidelines and patient-specific factors.

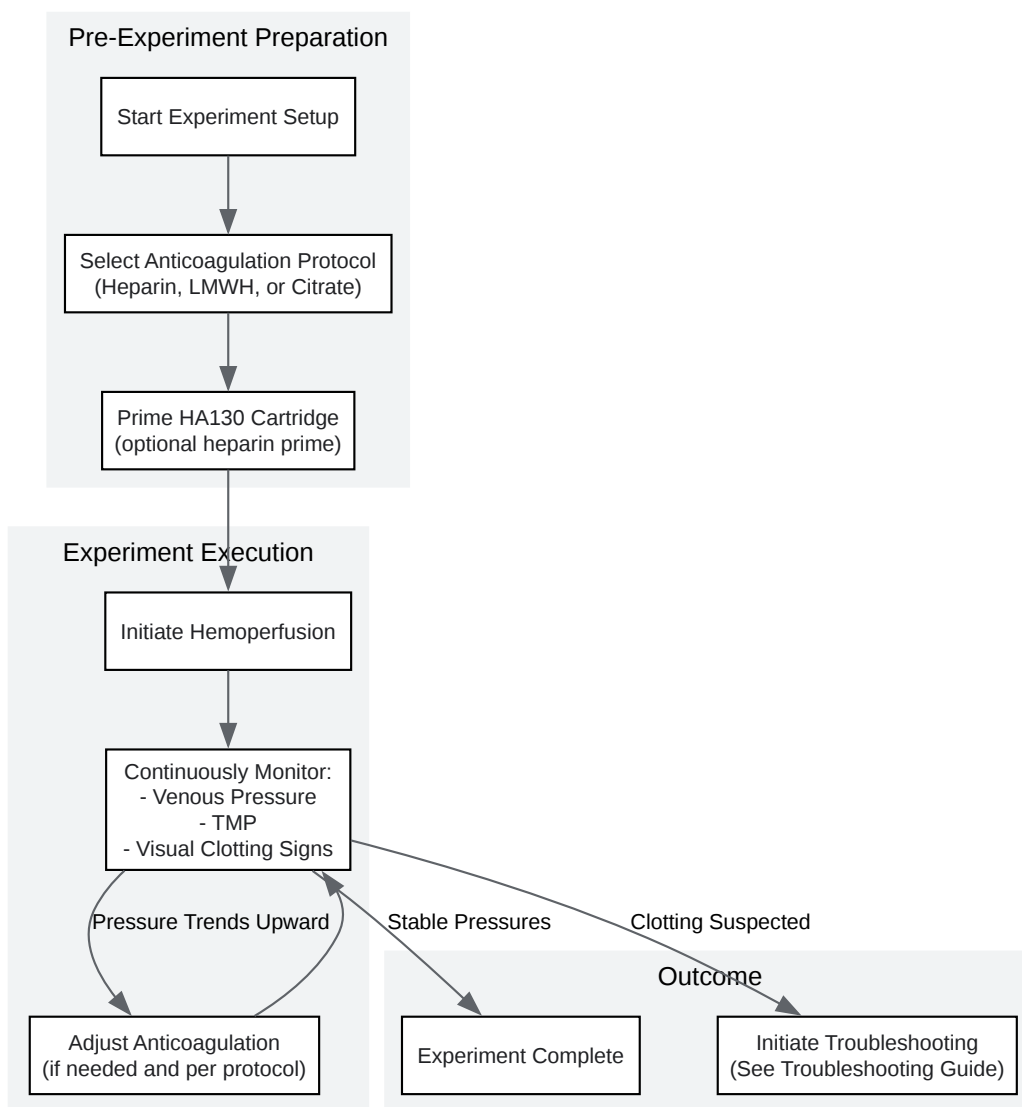
- Citrate Infusion: A 4% trisodium citrate solution is infused into the arterial line before the blood pump.
- Post-Filter Calcium Monitoring: The goal is to maintain a post-filter ionized calcium level between 0.25 and 0.4 mmol/L.
- Systemic Calcium Replacement: A calcium solution is infused through a separate central venous line to maintain the patient's systemic ionized calcium within the normal range (typically 1.0-1.2 mmol/L).

## Quantitative Data Summary

Anticoagulant	Loading Dose	Maintenance Dose/Bolus	Monitoring Parameters
Heparin	62.5 - 125 U/kg	1250 - 2500 U/h (continuous infusion)	aPTT (target 1.5-2.5x baseline)
LMWH	N/A	60 - 80 U/kg (single bolus)	Not typically required
Citrate (Regional)	N/A	Titrated to achieve target post-filter $iCa^{2+}$	Post-filter $iCa^{2+}$ (0.25-0.4 mmol/L), Systemic $iCa^{2+}$ (1.0-1.2 mmol/L)

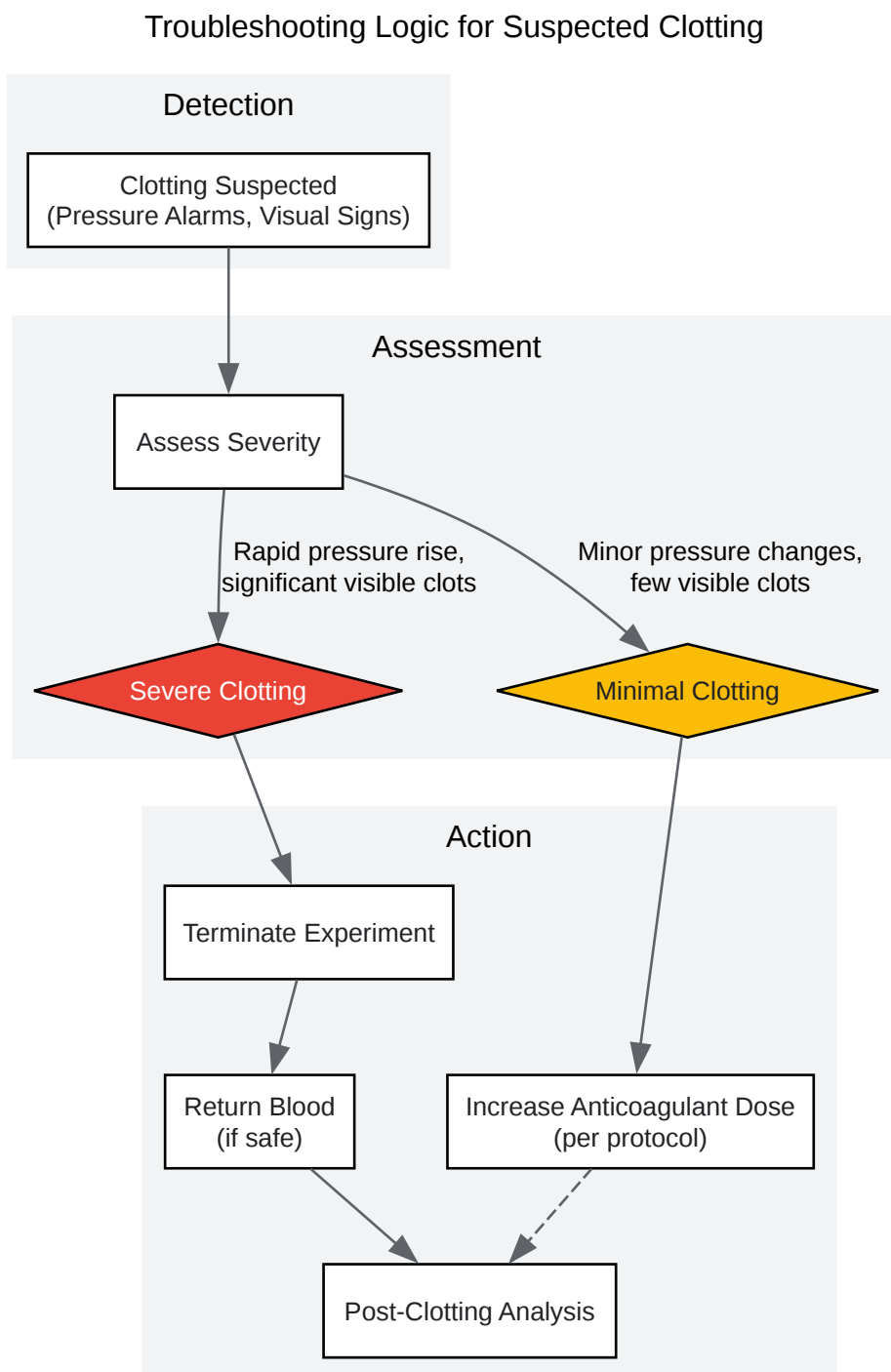
## Visualizations

Workflow for Preventing Clotting in the HA130 Circuit



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Caption: Workflow for preventing clotting in the **HA130** circuit.



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Caption: Troubleshooting logic for suspected clotting in the **HA130** circuit.

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## References

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